molecular formula C19H27N5O2 B12239642 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B12239642
M. Wt: 357.4 g/mol
InChI Key: PLLYKXRTBBBNGV-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Functionalization of the cyclopentane ring: This step includes the addition of the propan-2-yl group and the subsequent formation of the octahydrocyclopenta[c]pyrrol ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Indole derivatives: Possess various pharmacological properties, including antiviral and anticancer activities.

Uniqueness

4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

5-[[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C19H27N5O2/c1-13(2)17-22-16(26-23-17)10-24-9-15-5-4-7-19(15,11-24)12-25-18-20-8-6-14(3)21-18/h6,8,13,15H,4-5,7,9-12H2,1-3H3

InChI Key

PLLYKXRTBBBNGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)CC4=NC(=NO4)C(C)C

Origin of Product

United States

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